molecular formula C16H12BrNO3S B13878906 5-Bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole

5-Bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole

Cat. No.: B13878906
M. Wt: 378.2 g/mol
InChI Key: ARODDQSSZNHLMM-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole is a heterocyclic compound that features a unique combination of bromine, sulfonyl, and oxazole groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, organohalide (this compound), palladium catalyst.

    Solvents: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.

    Temperature: The reaction is typically carried out at temperatures ranging from 50°C to 100°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H12BrNO3S

Molecular Weight

378.2 g/mol

IUPAC Name

5-bromo-4-(4-methylsulfonylphenyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C16H12BrNO3S/c1-22(19,20)13-9-7-11(8-10-13)14-15(17)21-16(18-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

ARODDQSSZNHLMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)Br

Origin of Product

United States

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